molecular formula C12H13NO2 B1339003 Methyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 21987-27-9

Methyl 2,3-dimethyl-1H-indole-5-carboxylate

Cat. No. B1339003
CAS RN: 21987-27-9
M. Wt: 203.24 g/mol
InChI Key: NFVUZOSPLNRNFF-UHFFFAOYSA-N
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Description

“Methyl 2,3-dimethyl-1H-indole-5-carboxylate” is an indolyl carboxylic acid . It is a methyl ester of indole-3-carboxylic acid and plays a role as a metabolite .


Molecular Structure Analysis

The molecular formula of “Methyl 2,3-dimethyl-1H-indole-5-carboxylate” is C12H13NO2 . The InChI code is 1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2,3-dimethyl-1H-indole-5-carboxylate” has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound’s XLogP3-AA is 2.7 .

Scientific Research Applications

Synthesis of Indole Derivatives

Methyl 2,3-dimethyl-1H-indole-5-carboxylate is involved in the synthesis of various indole derivatives, which have diverse applications in scientific research. A study by Akbari and Faryabi (2023) describes an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, showcasing its utility in preparing indole derivatives using Cu(OAc)2·H2O as a catalyst (Akbari & Faryabi, 2023).

Antiviral Research

Research by Ivashchenko et al. (2014) explores the antiviral activity of certain ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates derivatives. While these specific compounds were not noticeably active against influenza A and other viruses, their structural modifications led to the identification of derivatives with significant antiviral properties (Ivashchenko et al., 2014).

Application in Organic Chemistry

Levy et al. (2000) discovered indole compounds from a culture of the fungus Aporpium caryae, indicating the role of methyl 2,3-dimethyl-1H-indole-5-carboxylate in the study of natural organic compounds and their potential applications in chemistry and biology (Levy et al., 2000).

Chemical Structure Analysis

Srivastava et al. (2017) conducted a study focusing on the electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate, highlighting its importance in understanding molecular properties and interactions (Srivastava et al., 2017).

Chemical Reactions and Synthesis Methods

In the field of chemical synthesis, research on methyl 2,3-dimethyl-1H-indole-5-carboxylate has led to the development of various methods and reactions. For instance, the work by Miki et al. (2006) on bromination of dimethyl indole-2,3-dicarboxylates provides insights into chemical reactions involving similar compounds (Miki et al., 2006).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 2,3-dimethyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUZOSPLNRNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462987
Record name Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dimethyl-1H-indole-5-carboxylate

CAS RN

21987-27-9
Record name 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21987-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TM Kamenecka, SA Busby, N Kumar… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
The incidence of diabetes is increasing rapidly as the percentage of the population ages and becomes more obese. According to the National Center for Health Statistics diabetes is …
Number of citations: 16 www.ncbi.nlm.nih.gov
Z Zheng - 2016 - rave.ohiolink.edu
Oxazolidinones Derivatives are useful compounds in both synthetic chemistry and biochemistry. The addition reaction of fused ring aziridine and halides was developed, which provide …
Number of citations: 2 rave.ohiolink.edu

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